molecular formula C14H14N2O4S2 B2682800 (E)-3-(1-(styrylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1799266-26-4

(E)-3-(1-(styrylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No. B2682800
CAS RN: 1799266-26-4
M. Wt: 338.4
InChI Key: XOFGNAMLSFPGJH-VOTSOKGWSA-N
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Description

(E)-3-(1-(styrylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione, commonly known as STAZTD, is a novel compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. It is a synthetic derivative of thiazolidinedione and sulfonamide, and its chemical structure is characterized by a thiazolidine ring, a sulfonyl group, and a styryl group. STAZTD has shown promising results in various studies, and its unique chemical properties make it an attractive candidate for further investigation.

Scientific Research Applications

Antimicrobial and Antifungal Applications

Several studies have demonstrated the antimicrobial and antifungal potential of thiazolidine-2,4-dione derivatives. For example, novel Mannich’s bases of sulfamerazinyl substituted spiro-indolo-4-thiazolidinone derivatives exhibited significant in-vitro antimicrobial activities against bacterial species like E. coli and B. subtilis, and fungal species like A. niger and A. flavus (Shorey et al., 2010). Similarly, thiazolidinone and azetidinone analogues based on a fluorene moiety were synthesized and showed remarkable activity against multidrug-resistant strains and certain cancer cell lines, indicating their potential as antimicrobial and anticancer agents (Hussein et al., 2020). Furthermore, novel sulfone-linked bis heterocycles demonstrated pronounced antimicrobial activity, highlighting their potential in developing new therapeutic agents (Padmavathi et al., 2008).

Antiproliferative and Anti-inflammatory Applications

Thiazolidine-2,4-dione derivatives have also been investigated for their antiproliferative activity against various cancer cell lines. A study by Chandrappa et al. (2008) synthesized 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives, which were evaluated for their cell antiproliferation activity, indicating the importance of the nitro group on the thiazolidinone moiety for antiproliferative activity (Chandrappa et al., 2008). Additionally, thiazolidine-2,4-dione derivatives were synthesized and evaluated for their inhibitory potency on nitric oxide production, inducible nitric oxide synthase activity, and prostaglandin E2 generation, showing significant anti-inflammatory potential compared to indomethacin, a commercial anti-inflammatory drug (Ma et al., 2011).

Dual Action and Biological Activity

Furthermore, compounds exhibiting dual action, such as antidiabetic agents and inhibitors of aldose reductase, an enzyme involved in diabetic complications, have been synthesized, highlighting the versatility of thiazolidine-2,4-dione derivatives in targeting multiple biological pathways (Iqbal et al., 2013). The ability to design compounds with targeted biological activities opens up new avenues for the development of therapeutic agents addressing specific diseases and conditions.

properties

IUPAC Name

3-[1-[(E)-2-phenylethenyl]sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S2/c17-13-10-21-14(18)16(13)12-8-15(9-12)22(19,20)7-6-11-4-2-1-3-5-11/h1-7,12H,8-10H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFGNAMLSFPGJH-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C=CC2=CC=CC=C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1S(=O)(=O)/C=C/C2=CC=CC=C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(1-(styrylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione

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